alpha - Terpineol - d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Terpineol-d6 is a specifically isotopically labeled form of alpha-Terpineol, a naturally occurring monoterpene found in many plants. The “d6” designation indicates that six of the hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It has a pleasant odor similar to lilacs and is a common ingredient in perfumes, cosmetics, and aromatic scents .

Synthesis Analysis

The synthesis of Terpineol is often achieved from α-Pinene using low-price acid catalysts . The highest yield of terpineol from α-pinene in this hydration reaction was 53.5 wt% using mixed phosphoric and acetic acid .Molecular Structure Analysis

The molecular formula of alpha-Terpineol is C10H18O . The structure of terpineol was determined in the 1880s through studies conducted by Semmler, Tiemann, Wagner, and Wallach . Terpineols are recognized as a set of four isomers: α-, β-, γ-, and δ-terpineol .Chemical Reactions Analysis

Alpha-Terpineol exhibits antitumor activity against various tumor cell lines, potentially acting as an NF-kappaB inhibitor. It downregulates the expression of several NF-kappaB-related genes, suggesting a mechanism involving inhibition of the NF-kappaB pathway.Physical And Chemical Properties Analysis

Alpha-Terpineol is a tertiary monoterpenoid alcohol widely and commonly used in the flavors and fragrances industry for its sensory properties . It is present in different natural sources, but its production is mostly based on chemical hydration using α-pinene or turpentine .科学的研究の応用

Flavors and Fragrances Industry

Alpha-Terpineol is a tertiary monoterpenoid alcohol widely used in the flavors and fragrances industry for its sensory properties . It has a pleasant odor similar to lilacs and is a common ingredient in perfumes, cosmetics, and aromatic scents .

Antioxidant Properties

Alpha-Terpineol exhibits antioxidant properties . This means it can neutralize harmful free radicals in the body, potentially reducing or preventing damage to cells.

Anti-inflammatory Properties

Alpha-Terpineol has been found to have anti-inflammatory effects . This could make it useful in treating conditions characterized by inflammation.

Anticancer Properties

Research has indicated that Alpha-Terpineol has anticancer properties . This suggests it could potentially be used in cancer treatment or prevention.

Enhancing Skin Penetration

Alpha-Terpineol is used to enhance skin penetration. This could make it valuable in the formulation of topical medications or skincare products.

Insecticidal Properties

Alpha-Terpineol also possesses insecticidal properties . This means it could be used in the development of natural insect repellents or pesticides.

作用機序

Target of Action

Alpha-Terpineol-d6, a deuterated derivative of alpha-Terpineol , has been found to interact with several targets. The primary target of this compound is the nociceptive TRP ankyrin 1 (TRPA1), a molecular target for the repellent action of Pulegone in avian species .

Mode of Action

The interaction between the hydroxyl group of alpha-Terpineol and bacteria affects membrane function, contributing to the bacteria’s death . This interaction involves the formation of glycosidic bonds and hydrogen bonds with bacteria, increasing the membrane gelation and reducing the membrane fluidity .

Biochemical Pathways

Alpha-Terpineol-d6 is involved in several biochemical pathways. It is produced via the biotransformation of monoterpenes such as limonene, alpha- and beta-pinenes . The antinociceptive effect of alpha-Terpineol is mediated through a channel pathway .

Pharmacokinetics

The deuterium substitution in the molecule may influence the pharmacokinetics and metabolic spectrum of the compound .

Result of Action

Alpha-Terpineol-d6 exhibits various biological properties. It has been associated with antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects . Treatment with alpha-Terpineol induces cell cycle arrest and apoptosis in the cell line tested in a dose- and time-dependent manner .

Safety and Hazards

将来の方向性

Considering the information presented, it is believed that α-Terpineol applications may transcend the flavors and fragrances industry in the future . This compound has a wide range of biological applications as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive compound . Therefore, it plays an important role in therapeutic applications .

特性

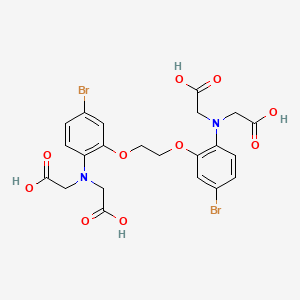

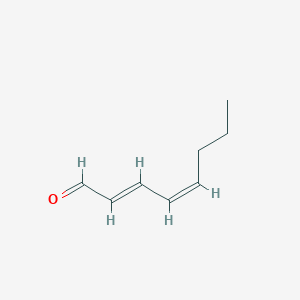

| { "Design of the Synthesis Pathway": "The synthesis pathway of alpha-Terpineol-d6 involves the conversion of starting material, p-Cymene, to alpha-Terpineol-d6 using a series of reactions.", "Starting Materials": [ "p-Cymene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Magnesium sulfate (MgSO4)", "Sodium sulfate (Na2SO4)", "Anhydrous sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: p-Cymene is reacted with D2O and NaBH4 in the presence of acetic acid to produce p-Cymene-d6.", "Step 2: p-Cymene-d6 is oxidized with NaOH and HCl to produce p-Cymenol-d6.", "Step 3: p-Cymenol-d6 is reacted with MgSO4 and Na2SO4 to produce alpha-Terpineol-d6.", "Step 4: The alpha-Terpineol-d6 is purified using anhydrous sodium sulfate." ] } | |

CAS番号 |

1263090-98-7 |

分子式 |

C10H12D6O |

分子量 |

160.29 |

純度 |

95% min. |

同義語 |

alpha - Terpineol - d6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。